![molecular formula C11H16F2O2 B2615088 Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2416218-90-9](/img/structure/B2615088.png)

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

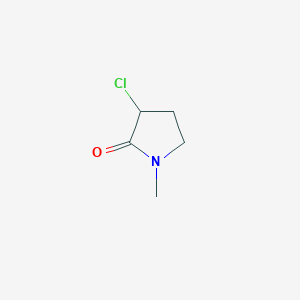

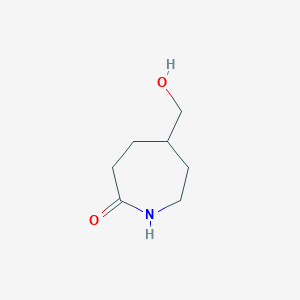

“Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound with a bicyclic structure. The bicyclo[3.3.1]nonane core is a common motif in many natural products and pharmaceuticals . The presence of fluorine atoms and a carboxylate ester group could potentially influence its reactivity and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, with two fluorine atoms attached to one of the bridgehead carbons and a methyl ester group attached to a non-bridgehead carbon .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Chemistry

- Total Synthesis of Racemic and Optically Active Coronafacic Acids: The compound (±)-Methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate, closely related to the requested chemical, was used in the synthesis of racemic and optically active coronafacic acids. This synthesis involved a series of complex chemical reactions, highlighting the compound's utility in synthesizing structurally complex molecules (Ohira, 1984).

Advances in Organic Chemistry

- Stable Carbocation in Criegee Rearrangement: A study involving a variant of the methyl bicyclo[3.3.1]nonane structure found that during a Criegee rearrangement, a stable carbocation was observed. This discovery is significant for controlling the selectivity of transformations in organic synthesis (Krasutsky et al., 2000).

Novel Reagents and Chemical Transformations

- Ether Cleavage with B-bromo-9-borabicyclo[3.3.1]nonane: A reagent closely related to the requested compound, B-bromo-9-borabicyclo[3.3.1]nonane, was found effective in cleaving various ethers, demonstrating its potential as a selective and convenient reagent for such transformations in organic chemistry (Bhatt, 1978).

Applications in Structural and Spectroscopic Analysis

- Structural Study of Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: The molecular structure and conformational behavior of a compound similar to methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate were analyzed using NMR spectroscopy, demonstrating its utility in understanding molecular structures (Arias-Pérez et al., 1995).

Electrophilic Sources and Reactivity

- Use of Carborane Reagents for Electrophilic Reactions: Research on carborane reagents, including methyl carboranes, has shown their effectiveness in producing reactive cations and catalysts, especially when traditional triflates fail. This highlights the potential of related compounds in advanced synthetic applications (Reed, 2010).

Eigenschaften

IUPAC Name |

methyl (1R,5S)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2O2/c1-15-10(14)7-5-8-3-2-4-9(6-7)11(8,12)13/h7-9H,2-6H2,1H3/t7?,8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLGJYGYIVYLU-CBLAIPOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCC(C1)C2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1C[C@H]2CCC[C@@H](C1)C2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615009.png)

![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)

![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)

![4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2615014.png)

![2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2615017.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2615019.png)

![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)